An In-depth Technical Guide to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a key chemical intermediate in synthetic and medicinal chemistry. The phenylpiperazine scaffold is central to numerous pharmacologically active compounds, and this particular derivative offers unique functionalities for further elaboration. This document details its core physicochemical properties, spectroscopic profile, logical synthetic routes, and key reactivity. Furthermore, it explores its potential applications in drug discovery and research, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile building block.
Introduction: The Phenylpiperazine Scaffold in Modern Chemistry
Phenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting the central nervous system (CNS). The piperazine ring acts as a versatile linker, while the substituted phenyl ring dictates target specificity and pharmacological activity. Compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known for their serotonergic activity and have been investigated both as research tools and, illicitly, as recreational substances.[1][2]
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a strategically functionalized analogue. The presence of an electron-withdrawing nitro group (ortho to the piperazine) and a trifluoromethyl group (para to the piperazine) significantly influences the electronic properties of the aromatic ring. More importantly, these functional groups serve as chemical handles for subsequent synthetic transformations. The nitro group can be readily reduced to an amine, providing a vector for amide bond formation, sulfonylation, or diazotization. The secondary amine of the piperazine ring is a nucleophilic center for alkylation or acylation. This inherent chemical potential makes it a valuable intermediate for building complex molecular architectures and generating libraries of compounds for drug discovery programs.
Core Physicochemical Properties
The fundamental properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine determine its behavior in experimental settings, from reaction conditions to purification and formulation. These properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine | PubChem |
| Synonyms | 3-Nitro-4-(1-piperazinyl)benzotrifluoride | ChemicalBook[3] |
| CAS Number | 58315-38-1 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₂F₃N₃O₂ | PubChem[4], ChemicalBook[3] |
| Molecular Weight | 275.23 g/mol | PubChem[4], ChemicalBook[3] |
| Appearance | Orange powder | ChemicalBook[3] |
| Melting Point | 65 °C | ChemicalBook[3] |
| Boiling Point | 370.0 ± 42.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 8.58 ± 0.10 (Predicted) | ChemicalBook[3] |
Spectroscopic Profile: Structural Elucidation
The structural identity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is confirmed through standard spectroscopic techniques. Based on analyses of structurally related compounds, the following spectral characteristics are expected.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will feature distinct regions. The aromatic region will show complex multiplets for the three protons on the phenyl ring, with coupling patterns influenced by their positions relative to the nitro and trifluoromethyl groups. The piperazine ring protons will typically appear as two broad multiplets in the aliphatic region, corresponding to the four protons adjacent to the nitrogen attached to the aryl ring and the four protons adjacent to the N-H group. The N-H proton itself will likely appear as a broad singlet that can exchange with D₂O.
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¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. Signals for the two chemically non-equivalent sets of carbons in the piperazine ring will be present in the aliphatic region (typically around 45-55 ppm).
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¹⁹F NMR: A single, strong singlet is expected for the -CF₃ group.
Infrared (IR) Spectroscopy
The FTIR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:
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~3300 cm⁻¹: N-H stretching from the secondary amine of the piperazine ring.
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~2850-3000 cm⁻¹: C-H stretching from the aliphatic CH₂ groups of the piperazine ring.
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~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretching vibrations, respectively, which are characteristic of the nitro group.
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~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1100-1300 cm⁻¹: Strong C-F stretching vibrations from the trifluoromethyl group.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion (M⁺) peak at m/z 275. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of the nitro group (NO₂).
Synthesis and Reactivity
Synthetic Pathway
The most common and logical method for synthesizing 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the activation of the aromatic ring by the two strong electron-withdrawing groups (NO₂ and CF₃).
Protocol: SₙAr Synthesis
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Reactant Preparation: To a solution of piperazine (typically 2-5 equivalents to minimize double arylation) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃) or triethylamine (TEA).
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Aryl Halide Addition: Slowly add a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1 equivalent) to the piperazine mixture. The fluoro leaving group is ideal for SₙAr reactions. 1-chloro-2-nitro-4-(trifluoromethyl)benzene can also be used, though it may require more forcing conditions.
-
Reaction: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: SₙAr synthesis workflow.
Key Reactivity
The molecule possesses two primary sites for further chemical modification, making it a versatile intermediate.
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N-Functionalization of Piperazine: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, reductive amination, and sulfonylation to introduce a wide variety of substituents (R' group).
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary aniline (-NH₂) using standard conditions like catalytic hydrogenation (H₂/Pd-C), or chemical reagents like tin(II) chloride (SnCl₂) or iron in acetic acid (Fe/AcOH). This aniline is a key precursor for building more complex structures.
Caption: Key reactivity pathways.
Applications in Research and Drug Development
While 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is primarily a synthetic intermediate, its value lies in the compounds it can generate.
-
CNS Drug Discovery: As a precursor to substituted phenylpiperazines, it is used to synthesize novel ligands for serotonin (5-HT), dopamine (D), and adrenergic receptors. The subsequent aniline derivative is a building block for compounds like vortioxetine, an antidepressant, which features a complex substituted phenylpiperazine core.[8]
-
Library Synthesis: Its dual reactivity allows for the rapid generation of compound libraries. By varying the substituent on the piperazine nitrogen and subsequently modifying the aniline derived from the nitro group, chemists can explore a large chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Chemical Probe Development: The scaffold can be used to develop chemical probes to investigate the biology of CNS targets.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The compound is classified as an irritant.
-
Hazard Codes: Xi (Irritant).[3]
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10] Some related nitro-aromatic compounds can be toxic if swallowed or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid generating dust. Prevent contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store locked up.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block. The strategic placement of its functional groups—the nucleophilic piperazine nitrogen and the reducible nitro group—provides chemists with a powerful platform for creating novel molecules with potential therapeutic applications, particularly in the challenging field of neuroscience. Adherence to established safety protocols is essential to ensure its responsible and effective use in the laboratory.
References
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- 3. N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE CAS#: 58315-38-1 [amp.chemicalbook.com]
- 4. 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine | C11H12F3N3O2 | CID 2771407 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
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